![molecular formula C16H14Cl2N4O2S B2547582 2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034310-36-4](/img/structure/B2547582.png)
2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
This compound acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia . Exceptionally, compound 13 had the highest antipromastigote activity .
Synthesis Analysis
The synthesis of this compound involves a general synthetic procedure of intermediate 5 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using crystallography .Chemical Reactions Analysis
A molecular docking study can be used to analyze the chemical reactions of this compound .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water . The pKa is predicted to be 14.33±0.10 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide, also known as 2,5-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide:
Antimicrobial Activity
2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide: has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to disruption and eventual cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial properties .
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. It can induce apoptosis in cancer cells by interfering with specific signaling pathways. Studies have shown its effectiveness against several cancer cell lines, including breast, lung, and colon cancers. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a potential candidate for cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of 2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide have been explored in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Activity
This compound has also been investigated for its antiviral properties. It has shown activity against several viruses, including influenza and herpes simplex virus. The mechanism of action involves inhibition of viral replication, which prevents the spread of the virus within the host .
Potential Use in Drug Design
Due to its diverse biological activities, this compound is also being explored as a lead compound in drug design. Its structure can be modified to enhance its efficacy and reduce potential side effects. Researchers are investigating its derivatives to develop new drugs with improved therapeutic profiles.
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Mechanism of Action
SB-216763 is a small molecule that competes with ATP and potently inhibits the activity α and β isozymes of GSK-3 . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dichloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-22-10-12(8-20-22)16-11(3-2-6-19-16)9-21-25(23,24)15-7-13(17)4-5-14(15)18/h2-8,10,21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEGOZYTAOFVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide |
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